molecular formula C14H17F3N2O2S2 B2437300 1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-13-7

1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2437300
CAS RN: 868218-13-7
M. Wt: 366.42
InChI Key: WBQPCSTZQFSBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C14H17F3N2O2S2 and its molecular weight is 366.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study has explored the synthesis of novel pyrazolopyrimidines, incorporating phenylsulfonyl groups, highlighting the potential antimicrobial applications of sulfone derivatives. These derivatives, including structures related to 1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole, have shown promising results against various bacteria and fungi, surpassing the activity of reference drugs in some cases. The research indicates that the presence of sulfone groups contributes significantly to the antimicrobial efficacy of these compounds (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Ionic Liquids and Electrolytes for Supercapacitors

Another study focused on the physicochemical and electrochemical properties of ionic liquids, including 1-propyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide, 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, and 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. These ionic liquids, when mixed with γ-butyrolactone, showed enhanced conductivity and fluidity, especially at low temperatures, making them suitable for supercapacitors operating over extended temperature ranges. The addition of γ-butyrolactone to these ionic liquids suppresses their melting transition, allowing applications down to −50 °C while slightly reducing the electrochemical stability window of the electrolyte (Laure Dagousset, G. Nguyen, F. Vidal, C. Galindo, P. Aubert, 2015).

High-Performance Ionic Liquid Mixture Electrolytes

A novel eutectic ionic liquid mixture, based on 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-propyl-3-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, has been developed for large temperature range supercapacitor applications. This electrolyte exhibited excellent thermal properties, a wide electrochemical window, and maintained outstanding electrochemical double-layer capacitive behavior across a broad temperature range from -70 °C to 80 °C. These properties make it an ideal candidate for supercapacitor devices requiring high performance and stability under extreme temperature conditions (R. Newell, J. Faure-Vincent, B. Iliev, T. Schubert, D. Aradilla, 2018).

properties

IUPAC Name

1-propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2S2/c1-2-8-23(20,21)19-7-6-18-13(19)22-10-11-4-3-5-12(9-11)14(15,16)17/h3-5,9H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQPCSTZQFSBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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